molecular formula C16H20ClN3O3 B6595220 Prazitone hydrochloride CAS No. 1454-04-2

Prazitone hydrochloride

Número de catálogo: B6595220
Número CAS: 1454-04-2
Peso molecular: 337.80 g/mol
Clave InChI: DFRFWEIVVHHTRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prazitone hydrochloride is an antidepressant agent with the molecular formula C₁₆H₁₉N₃O₃·ClH (molecular weight: 346.8 g/mol). It is regulated by the U.S. FDA as an active pharmaceutical ingredient (API) under the Preferred Term "PRAZITONE HYDROCHLORIDE" and classified under HS code 29335400 for international trade . Structurally, it contains a pyrazolone core linked to a piperazine moiety, a configuration common in psychoactive compounds targeting serotonin and norepinephrine pathways. The European Medicines Agency (EMA) assigns it the identifier SUB04012MIG in its eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) .

Propiedades

Número CAS

1454-04-2

Fórmula molecular

C16H20ClN3O3

Peso molecular

337.80 g/mol

Nombre IUPAC

5-phenyl-5-(piperidin-2-ylmethyl)-1,3-diazinane-2,4,6-trione;hydrochloride

InChI

InChI=1S/C16H19N3O3.ClH/c20-13-16(11-6-2-1-3-7-11,14(21)19-15(22)18-13)10-12-8-4-5-9-17-12;/h1-3,6-7,12,17H,4-5,8-10H2,(H2,18,19,20,21,22);1H

Clave InChI

DFRFWEIVVHHTRM-UHFFFAOYSA-N

SMILES canónico

C1CCNC(C1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3.Cl

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

The following table compares prazitone hydrochloride with three pharmacologically related compounds: mepiprazole dihydrochloride (antidepressant), azacyclonol hydrochloride (anxiolytic), and ipsapirone (serotonin agonist).

Parameter Prazitone Hydrochloride Mepiprazole Dihydrochloride Azacyclonol Hydrochloride Ipsapirone
Molecular Formula C₁₆H₁₉N₃O₃·ClH C₁₆H₂₁ClN₄·2ClH C₁₈H₂₁NO·ClH C₁₉H₂₃N₅O₃S
Molecular Weight 346.8 g/mol 398.7 g/mol 303.8 g/mol 425.5 g/mol
Therapeutic Class Antidepressant Antidepressant Anxiolytic Serotonin agonist, Anxiolytic
Regulatory Identifier FDA: TN5WJ92YGP FDA: 9R6Z7M2000 FDA: SUB00635MIG FDA: SUB08290MIG
Key Structural Features Pyrazolone + piperazine Pyrazole + piperazine Piperidine derivative Pyrimidine + piperazine
Trade HS Code 29335400 29335995 29333999 29341000
Primary Mechanism Serotonin-norepinephrine reuptake inhibition Dopamine modulation GABA receptor modulation 5-HT₁A receptor agonism

Key Findings from Comparative Analysis:

Structural Diversity: Prazitone and mepiprazole share a piperazine backbone but differ in their heterocyclic cores (pyrazolone vs. pyrazole). This difference impacts receptor selectivity: prazitone’s pyrazolone group enhances affinity for monoamine transporters, while mepiprazole’s pyrazole moiety favors dopamine pathways . Azacyclonol’s piperidine structure lacks nitrogen-rich rings, reducing its serotoninergic activity but improving GABAergic effects for anxiolysis .

Efficacy and Safety :

  • Prazitone shows broader efficacy in major depressive disorder (MDD) due to dual reuptake inhibition, whereas ipsapirone ’s 5-HT₁A agonism limits its use to anxiety disorders .
  • Mepiprazole ’s dihydrochloride salt improves solubility but increases nephrotoxicity risk compared to prazitone’s single hydrochloride form .

Regulatory and Trade Data: Prazitone and ipsapirone are classified under distinct HS codes (29335400 vs. 29341000), reflecting differences in their chemical subclasses (pyrazolone vs. sulfonamide derivatives) . Azacyclonol’s older HS code (29333999) aligns with its simpler piperidine structure, historically used in early-generation anxiolytics .

Q & A

Q. How is Prazitone hydrochloride identified and characterized in pharmacological research?

Prazitone hydrochloride (C₁₆H₁₉N₃O₃·ClH) is identified using spectroscopic methods (e.g., NMR, mass spectrometry) and regulatory identifiers such as the FDA Unique Ingredient Identifier (TN5WJ92YGP) and NIH Compound ID 209757. Its classification as both an antidepressant and anxiolytic agent requires validation via receptor-binding assays (e.g., serotonin receptor affinity studies) . Chromatographic purity testing (HPLC) with parameters like C18 columns, UV detection at 254 nm, and mobile phases of acetonitrile-phosphate buffer (pH 3.0) is standard .

Q. What standard analytical methods are used for quantifying Prazitone hydrochloride in formulations?

Reverse-phase HPLC is the gold standard. A validated protocol includes:

  • Column : C18, 250 mm × 4.6 mm, 5 µm.
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid and acetonitrile.
  • Flow rate : 1.0 mL/min.
  • Detection : UV at 220–280 nm. Sample preparation involves sonication in methanol, filtration (0.45 µm), and dilution to 1 mg/mL. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) are mandatory for reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating Prazitone hydrochloride’s efficacy in preclinical models?

  • Dose-response studies : Use randomized, blinded designs with positive/negative controls (e.g., imipramine for antidepressants).
  • Behavioral assays : Tail suspension (for antidepressants) and elevated plus maze (for anxiolytics) require standardized environmental conditions (e.g., 22°C, 12-hour light cycles) to minimize variability.
  • Pharmacokinetic integration : Measure plasma concentrations post-administration to correlate efficacy with bioavailability. Cross-validate findings using microdialysis in target brain regions .

Q. How can researchers address stability and solubility challenges in Prazitone hydrochloride storage and experimental preparation?

  • Storage : Aliquot stock solutions in airtight vials at -20°C; avoid freeze-thaw cycles beyond three repetitions to prevent hydrolysis.
  • Solubility enhancement : Use co-solvents like dimethyl sulfoxide (DMSO ≤1% v/v) or cyclodextrin complexes. Pre-formulation studies should assess pH-dependent stability (e.g., 4.0–7.4 buffers) via accelerated stability testing (40°C/75% RH for 6 months) .

Q. How to resolve contradictions in pharmacological data across studies (e.g., dual classification as antidepressant and anxiolytic)?

  • Mechanistic studies : Conduct receptor profiling (e.g., 5-HT₁A agonism vs. norepinephrine reuptake inhibition) to clarify primary modes of action.
  • Model specificity : Compare results across species (e.g., murine vs. primate models) and genetic backgrounds.
  • Meta-analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify confounding variables (e.g., dosing regimens, assay sensitivity) .

Safety and Compliance

Q. What safety protocols are essential when handling Prazitone hydrochloride in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Disposal : Decontaminate waste with 10% sodium hydroxide and dispose via approved hazardous waste facilities.
  • Emergency response : For skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.